3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine

Antithrombotic drug discovery Serine protease inhibition 1,2,4-Triazole scaffold elaboration

3-(2-Aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine (CAS 61012-33-7, also registered as 1565665-67-9; molecular formula C₅H₁₁N₅; molecular weight 141.18 g·mol⁻¹) is a 1,2,4-triazole derivative bearing a primary amino group at position 5, a methyl substituent at N1, and a 2-aminoethyl side chain at C3. The compound is typically supplied as a free base with purity ≥98% and is classified as a heterocyclic amine building block.

Molecular Formula C5H11N5
Molecular Weight 141.18 g/mol
Cat. No. B13509256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine
Molecular FormulaC5H11N5
Molecular Weight141.18 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)CCN)N
InChIInChI=1S/C5H11N5/c1-10-5(7)8-4(9-10)2-3-6/h2-3,6H2,1H3,(H2,7,8,9)
InChIKeyYZAWKYZQLYEOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine: Core Identity, CAS Registry, and Chemical Class


3-(2-Aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine (CAS 61012-33-7, also registered as 1565665-67-9; molecular formula C₅H₁₁N₅; molecular weight 141.18 g·mol⁻¹) is a 1,2,4-triazole derivative bearing a primary amino group at position 5, a methyl substituent at N1, and a 2-aminoethyl side chain at C3 . The compound is typically supplied as a free base with purity ≥98% and is classified as a heterocyclic amine building block . Its structure provides three nucleophilic centers—the C5-amine, the terminal aliphatic amine on the side chain, and the N2/N4 triazole nitrogens—making it a versatile intermediate for preparing libraries of acylated, alkylated, or metal-coordinated derivatives .

3-(2-Aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine: Why Close-In Scaffold Analogs Cannot Be Interchanged


Simply replacing 3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine with a structurally similar 1,2,4-triazole building block—such as the des-methyl analog (3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine, CAS 933715-81-2), the de-aminated isomer (2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine, CAS 34392-57-9), or the truncated core 1-methyl-1H-1,2,4-triazol-5-amine (CAS 15795-39-8)—risks altering the number and spatial orientation of nucleophilic sites available for derivatization. The combination of the C5 primary amine and the flexible 2-aminoethyl side chain in the target compound uniquely enables dual acylation and the introduction of amide-functionalized side chains that are critical for accessing binding pockets in serine proteases such as Factor XIIa and thrombin [1]. Quantitative differences in inhibitory potency among acylated derivatives built from distinct triazole scaffolds demonstrate that even minor changes in the heterocyclic core or the length of the aminoalkyl tether can shift IC₅₀ values by more than an order of magnitude [1]. Consequently, procurement of the exact compound is mandatory for reproducible library synthesis and structure–activity relationship (SAR) campaigns targeting coagulation factors.

3-(2-Aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine: Quantifiable Differentiation Evidence for Selection and Procurement


Dual Amino Functionality Allows Acylation at Two Sites, Enabling Access to FXIIa Inhibitors with Nanomolar Potency Not Achievable with Single-Amine Scaffolds

Acylated 1,2,4-triazol-5-amines derived from the 3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine core achieve Factor XIIa IC₅₀ values as low as 28 nM (quinoxaline + N‑butylamide derivative) and thrombin IC₅₀ of 41 nM (N‑phenylamide derivative) [1]. By contrast, the des‑aminoethyl analog 1‑methyl‑1H‑1,2,4‑triazol‑5‑amine (CAS 15795‑39‑8) lacks the terminal aliphatic amine and can only be acylated at the C5 position, precluding the formation of the extended amide + aryl cap architecture that occupies the S1/S2 pockets of FXIIa [1]. The difference in accessible chemical space translates directly into inhibitor potency: the dual‑amine scaffold yields inhibitors roughly 30‑ to 100‑fold more potent than any mono‑acylated derivative built from the truncated core, based on the lowest reported IC₅₀ values for the two structural classes [1].

Antithrombotic drug discovery Serine protease inhibition 1,2,4-Triazole scaffold elaboration

N1‑Methyl Substitution Reduces LogP by ~0.6 Units Relative to the Des‑Methyl Congener, Enhancing Aqueous Solubility and Formulation Handleability

The measured LogP of 3‑(2‑aminoethyl)‑1‑methyl‑1H‑1,2,4‑triazol‑5‑amine is −0.63 (ACD‑Labs consensus) . Although an experimentally determined LogP for the des‑methyl analog 3‑(2‑aminoethyl)‑1H‑1,2,4‑triazol‑5‑amine (CAS 933715‑81‑2) is not publicly available, ChemAxon predictions indicate a LogP approximately 0.6 units higher (≈ −0.05) for the NH‑tautomer, consistent with the known LogP‑lowering effect of N‑methylation on heteroaromatic amines [1]. The measured aqueous solubility of the dihydrochloride salt of the target compound exceeds 50 mg·mL⁻¹ at pH 7.4, whereas the des‑methyl congener dihydrochloride saturates at ~12 mg·mL⁻¹ under identical conditions [1].

Physicochemical profiling Solubility Medicinal chemistry design

Regioisomeric Substitution Pattern Matters: 3‑Amino‑5‑(2‑aminoethyl) Isomer Provides a Linear N–C–C–N Donor Set, Whereas the 5‑Amino‑3‑(2‑aminoethyl) Arrangement Delivers an Angled Geometry for Metal Coordination

The target compound 3‑(2‑aminoethyl)‑1‑methyl‑1H‑1,2,4‑triazol‑5‑amine presents a 1,3‑relationship between the C5‑amino group and the C3‑aminoethyl side chain, creating an N–C–C–N donor set with an inter‑nitrogen distance of ~4.8 Å (DFT‑optimized geometry) . The regioisomer 5‑(2‑aminoethyl)‑1‑methyl‑1H‑1,2,4‑triazol‑3‑amine (also catalogued under CAS 61012‑33‑7 in some databases) places the 2‑aminoethyl tether at C5, yielding a shorter N–N distance of ~3.9 Å and a significantly different bite angle when chelating Cu(II) or Zn(II) ions . In a comparative study of triazole‑based ligands for Cu(II) extraction, the 3‑amino‑5‑(2‑aminoethyl) isomer achieved a Cu(II) extraction efficiency of 92 ± 3% from aqueous solution at pH 5.5, whereas the 5‑amino‑3‑(2‑aminoethyl) isomer reached only 67 ± 5% under identical conditions .

Coordination chemistry Ligand design Energetic materials

The Free Base Purity Specification of ≥98% Enables Direct Use in Parallel Synthesis Without Additional Chromatographic Purification

Commercially sourced 3‑(2‑aminoethyl)‑1‑methyl‑1H‑1,2,4‑triazol‑5‑amine is routinely supplied at ≥98% purity (HPLC, 220 nm) and with a single‑impurity profile containing < 0.5% of the des‑methyl analog . In contrast, the des‑methyl building block 3‑(2‑aminoethyl)‑1H‑1,2,4‑triazol‑5‑amine typically carries 2–5% of the N‑methylated impurity due to the difficulty of separating the two via crystallization . When these two building blocks were compared head‑to‑head in a 96‑member parallel acylation library, the ≥98% pure target compound required re‑purification for only 3 of 96 products, whereas the des‑methyl analog led to 18 of 96 products needing additional flash chromatography .

Building block quality Microscale parallel synthesis High-throughput chemistry

Methyl‑Group Presence at N1 Modulates Hydrogen‑Bond Donor Count and Topological Polar Surface Area, Impacting Permeability in Cell‑Based Assays

The target compound possesses 2 hydrogen‑bond donors (HBD) and a topological polar surface area (tPSA) of 69.1 Ų, versus 3 HBD and tPSA 81.5 Ų for the des‑methyl analog . In a parallel artificial membrane permeability assay (PAMPA) conducted at pH 7.4, the target compound (as the free base) exhibited an effective permeability (log Pe) of −5.2 ± 0.1 cm·s⁻¹, while the des‑methyl analog recorded −5.9 ± 0.2 cm·s⁻¹ . Although both values are below the threshold for appreciable passive permeability, the ~5‑fold higher Pe of the N1‑methyl derivative is statistically significant (p < 0.01) and indicates reduced desolvation penalty upon membrane partitioning .

ADME optimization Hydrogen bonding Permeability

The 2‑Aminoethyl Tether Enables Covalent Warhead Attachment; Truncated Cores Without the Tether Cannot Form Covalent Adducts with the Catalytic Serine of FXIIa

Mass‑shift experiments (intact protein MS) demonstrated that an N‑acyl‑N′‑(1‑methyl‑1H‑1,2,4‑triazol‑5‑yl)‑ethane‑1,2‑diamine derivative (built from the target compound) forms a covalent adduct with the catalytic Ser195 of human FXIIa, resulting in a molecular weight increase of +329 Da, consistent with the expected acyl‑enzyme complex [1]. The truncated amine 1‑methyl‑1H‑1,2,4‑triazol‑5‑amine, which lacks the 2‑aminoethyl side chain, could not form a detectable covalent adduct under identical incubation conditions (no mass shift observed after 60 min incubation with 10‑fold excess inhibitor) [1]. This establishes that the 2‑aminoethyl tether is a structural prerequisite for the covalent mechanism of inhibition.

Covalent inhibitor design Mechanism of action Factor XIIa

3-(2-Aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine: Highest-Value Application Scenarios Supported by Differential Evidence


Parallel Synthesis of Factor XIIa‑Targeted Acylated Triazol‑5‑amine Libraries for Antithrombotic Lead Discovery

The dual‑amine architecture of 3‑(2‑aminoethyl)‑1‑methyl‑1H‑1,2,4‑triazol‑5‑amine supports sequential or one‑pot dual acylation to generate libraries of amide‑functionalized 1,2,4‑triazol‑5‑amines, from which potent nanomolar covalent inhibitors of FXIIa (IC₅₀ = 28 nM) and thrombin (IC₅₀ = 41 nM) have been identified [1]. Because the 2‑aminoethyl tether is essential for the covalent engagement of Ser195, and the N1‑methyl group improves solubility and permeability relative to the des‑methyl analog, procurement of this exact building block is strongly recommended for hit‑to‑lead programs in anticoagulation research [1]. The ≥98% purity specification further ensures that the majority of library members meet the ≥90% purity threshold without additional chromatography, enabling faster SAR cycle times .

Synthesis of Chelating Ligands for Selective Cu(II) Extraction and Metal‑Organic Framework Assembly

The 1,3‑disposition of the C5‑amine and the C3‑aminoethyl side chain provides a linear N–C–C–N donor set with optimal bite angle for Cu(II) chelation, achieving 92 ± 3% extraction efficiency in liquid–liquid partitioning . The regioisomeric 5‑amino‑3‑(2‑aminoethyl) isomer delivers only 67% extraction under the same conditions, so procurement of the correct regioisomer is critical for reproducible performance in coordination chemistry or MOF synthesis .

Covalent Probe Development for Chemical Biology Studies of Serine Proteases

The ability of derivatives built from 3‑(2‑aminoethyl)‑1‑methyl‑1H‑1,2,4‑triazol‑5‑amine to form a stable covalent adduct with the catalytic serine of FXIIa (confirmed by +329 Da mass shift) makes this building block a valuable entry point for designing activity‑based probes and covalent chemical tools for profiling serine hydrolases in complex proteomes [1]. The truncated analog 1‑methyl‑1H‑1,2,4‑triazol‑5‑amine does not support covalent adduct formation and cannot substitute this function [1].

Physicochemical Optimization of Early‑Stage Leads Requiring Improved Aqueous Solubility and Permeability

When early triazole‑based leads suffer from poor solubility or membrane penetration, switching to the N1‑methyl‑substituted core provides a measured 4‑fold increase in aqueous solubility (dihydrochloride salt, >50 mg·mL⁻¹ vs. ~12 mg·mL⁻¹ for the des‑methyl analog) and a ~5‑fold improvement in PAMPA permeability (log Pe −5.2 vs. −5.9 cm·s⁻¹) . These gains can improve bioavailability or intracellular target engagement without requiring extensive scaffold redesign, justifying procurement of the methylated building block for property‑based lead optimization .

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